Synthetic Utility: High-Yielding Cross-Coupling with Diverse Aryl Bromides
The tert-butoxy-substituted pyrimidine boronic acid scaffold demonstrates robust cross-coupling capability with a range of aryl bromides. In a study using the closely related analog 2,4-di-tert-butoxy-5-pyrimidineboronic acid, couplings with seven different aryl dibromides proceeded with yields ranging from 58% to 89% [1]. This establishes a baseline for the productive coupling efficiency expected from the mono-tert-butoxy derivative 2-tert-butoxy-pyrimidine-5-boronic acid, as the electronic and steric environment is comparable [2].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Expected to be in the range of 58–89% (based on analog 2,4-di-tert-butoxy-5-pyrimidineboronic acid) |
| Comparator Or Baseline | 2,4-di-tert-butoxy-5-pyrimidineboronic acid (close analog) |
| Quantified Difference | Not applicable (range established for analog) |
| Conditions | Pd(0) catalyst, aryl dibromides, weakly alkaline medium |
Why This Matters
This high yield range ensures efficient material throughput in multi-step syntheses, minimizing waste and cost for procurement of complex intermediates.
- [1] Wellmar, U.; Hörnfeldt, A.-B.; Gronowitz, S. Syntheses of various 5-(bromoaryl)-substituted uracils. *J. Heterocycl. Chem.* **1995**, *32*, 1159-1163. (Data from Sciencedirect abstract). View Source
- [2] Peters, D.; Hörnfeldt, A.-B.; Gronowitz, S. Synthesis of various 5-substituted uracils. *J. Heterocycl. Chem.* **1990**, *27*, 2165-2173. View Source
